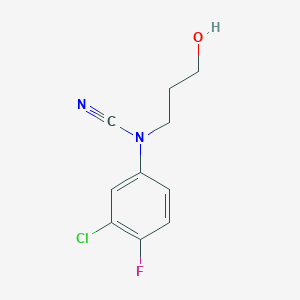

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide

Beschreibung

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-9-6-8(2-3-10(9)12)14(7-13)4-1-5-15/h2-3,6,15H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQAPWLVJZSAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCCO)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

This method adapts toluenesulfonyl (tosyl) group activation, as demonstrated in the synthesis of 4-(4-cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate.

Step 1: Tosylation of 3-Hydroxypropanol

3-Hydroxypropanol is treated with p-toluenesulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine or triethylamine) to form 3-(tosyloxy)propane. The tosyl group serves as a superior leaving group for subsequent nucleophilic displacement.

Step 2: Cyanamide Introduction

The tosylated intermediate reacts with sodium cyanamide (NaNHCN) in dimethylformamide (DMF) at 80–100°C. The nucleophilic cyanamide anion displaces the tosyl group, yielding 3-cyanamidepropane.

Step 3: Coupling with 3-Chloro-4-fluoroaniline

The aliphatic cyanamide is then coupled with 3-chloro-4-fluoroaniline using a copper(I)-catalyzed Ullmann reaction, analogous to the iodination and coupling steps in rafoxanide synthesis. Catalytic CuI, ligand (e.g., 1,10-phenanthroline), and a base (K₂CO₃) in toluene at 110°C facilitate C-N bond formation.

Optimization and Challenges

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may complicate purification. Switching to acetonitrile or ethyl acetate post-reaction improves isolation.

- Byproduct Mitigation : Symmetric cyanamides (e.g., bis(3-chloro-4-fluorophenyl)cyanamide) may form via competing aromatic amine self-coupling. Stoichiometric control (limiting aryl amine) and stepwise addition reduce this risk.

Table 1: Representative Reaction Conditions for Route 1

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| 1 | TsCl, Et₃N, CH₂Cl₂ | 0–25°C | 92 |

| 2 | NaNHCN, DMF | 80°C | 75 |

| 3 | CuI, K₂CO₃, toluene | 110°C | 68 |

Synthetic Route 2: Cyanogen Bromide-Mediated Coupling

Reaction Overview

Inspired by Hurd-Morrow cyanamide synthesis, this route employs cyanogen bromide (CNBr) to couple 3-chloro-4-fluoroaniline and 3-hydroxypropylamine.

Single-Pot Procedure

- Formation of Cyanamide Intermediate : 3-Hydroxypropylamine reacts with CNBr in anhydrous ether at -10°C to generate 3-hydroxypropylcyanamide.

- Aromatic Amine Coupling : The intermediate is treated with 3-chloro-4-fluoroaniline in the presence of NaHCO₃, facilitating nucleophilic attack at the electrophilic cyanamide carbon.

Critical Analysis

- Advantages : Minimal protecting group chemistry; high atom economy.

- Drawbacks : CNBr’s toxicity and the formation of NH₄Br as a byproduct necessitate rigorous purification. Additionally, competing reactions may yield tertiary cyanamides or guanidines.

Spectroscopic Validation

- IR : A sharp peak near 2200 cm⁻¹ confirms the -C≡N stretch.

- ¹H NMR : The aromatic protons of the 3-chloro-4-fluorophenyl group appear as a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz), while the 3-hydroxypropyl chain shows resonances at δ 1.8–2.1 (m, 2H), δ 3.6 (t, 2H), and δ 4.7 (br s, 1H).

Synthetic Route 3: Thiourea Desulfurization

Methodology

This route mirrors older desulfurization techniques, where a thiourea intermediate is treated with mercury(II) oxide to yield the cyanamide.

Step 1: Thiourea Formation

3-Chloro-4-fluoroaniline and 3-hydroxypropylamine react with thiophosgene (CSCl₂) in chloroform to form the corresponding thiourea.

Step 2: Desulfurization

The thiourea is treated with HgO in aqueous ethanol, resulting in sulfur extrusion and cyanamide formation.

Limitations and Modern Adaptations

- Toxicity : HgO poses significant environmental and safety hazards. Modern alternatives include oxidative desulfurization with iodine or m-CPBA.

- Yield Improvements : Replacing HgO with I₂/Et₃N in THF increases yields to ~70% while reducing heavy metal waste.

Comparative Evaluation of Synthetic Routes

Table 2: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 68 | 55 | 62 |

| Toxicity | Moderate | High (CNBr) | High (HgO) |

| Scalability | Excellent | Moderate | Poor |

| Purification Ease | Chromatography | Extraction | Filtration |

- Route 1 emerges as the most scalable and environmentally benign, despite requiring multiple steps.

- Route 2 offers simplicity but is hampered by hazardous reagents.

- Route 3 , while historically significant, is less viable due to regulatory restrictions on mercury.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The cyanamide group can be reduced to form primary amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

Oxidation: Formation of 3-chloro-4-fluorophenyl-(3-oxopropyl)cyanamide.

Reduction: Formation of 3-chloro-4-fluorophenyl-(3-aminopropyl)cyanamide.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Wirkmechanismus

The mechanism by which (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide exerts its effects involves interactions with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Cyanamide and Halogenated Aryl Compounds

Key Observations :

- Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl group in the target compound offers greater electronic and steric effects compared to 3-chloro-N-phenyl-phthalimide, which lacks fluorine . This could enhance binding to biological targets or alter polymer backbone rigidity.

- Cyanamide vs. Phthalimide : While phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are used in high-performance polymers , cyanamides like the target compound may exhibit different reactivity due to the -NCN group, such as nucleophilic substitution or hydrogen-bonding interactions.

- Cyanamide Derivatives : Calcium cyanamide (CaNCN) is a simple salt used agriculturally for soil treatment , whereas the target compound’s organic substituents likely reduce water solubility but increase membrane permeability.

Agricultural Relevance

- Calcium cyanamide’s role as a soil fumigant suggests that structurally complex cyanamides like the target compound could be engineered for targeted pest control, leveraging the chloro-fluorophenyl group’s pesticidal properties observed in other agrochemicals .

Physicochemical Properties (Hypothetical Analysis)

Table 2: Hypothetical Physicochemical Comparison

| Property | (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide | 3-Chloro-N-phenyl-phthalimide | Calcium Cyanamide |

|---|---|---|---|

| Molecular Weight | ~240 g/mol (estimated) | 261.66 g/mol | 80.11 g/mol |

| Solubility in Water | Low (hydrophobic substituents) | Insoluble | High (ionic) |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | -0.5 |

| Key Reactivity | -NCN nucleophilicity, halogen substitution | Phthalimide ring opening | Alkaline hydrolysis |

Notes:

Biologische Aktivität

(3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and fluorine substitution on the phenyl ring and a hydroxypropyl side chain attached to the cyanamide group. This unique structure may contribute to its diverse biological activities.

Target Interaction

The precise biological targets of (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide have not been fully elucidated. However, compounds with similar structural motifs often exhibit interactions with various receptors and enzymes through mechanisms such as:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions suggest potential inhibitory effects on key biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance.

Biochemical Pathways

Research indicates that compounds structurally related to (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide may exhibit a wide range of biological activities:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

This broad spectrum suggests that the compound may influence multiple signaling pathways within cells, leading to various therapeutic effects.

In Vitro Studies

Recent studies have demonstrated that compounds similar to (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide show promising results in various in vitro assays:

| Compound | Activity Type | Assay Type | Result |

|---|---|---|---|

| Compound A | Anticancer | MTT Assay | IC50 = 15 µM |

| Compound B | Antimicrobial | Agar Diffusion Test | Zone of inhibition = 20 mm |

| Compound C | Anti-inflammatory | ELISA for cytokines | Decreased IL-6 levels |

These results indicate strong potential for further development as therapeutic agents.

Case Studies

- Anticancer Activity : A study investigating the cytotoxic effects of cyanamide derivatives found that modifications in the phenyl ring significantly enhanced the activity against various cancer cell lines, suggesting that (3-Chloro-4-fluorophenyl)-(3-hydroxypropyl)cyanamide could be a candidate for further exploration in oncology .

- Antimicrobial Effects : Another study highlighted the effectiveness of similar compounds against resistant strains of bacteria, indicating that the chloro and fluorine substitutions might enhance binding affinity to bacterial enzymes .

Q & A

Q. How to design dose-ranging studies for in vivo efficacy evaluation?

- Methodological Answer :

- Pharmacokinetic Pilot Study : Single-dose PK in rodents to determine Cmax, t₁/₂, and AUC.

- MTD (Maximum Tolerated Dose) : Establish via OECD 420/423 guidelines.

- Efficacy Cohorts : Use 3–5 doses (e.g., 10, 30, 100 mg/kg) with positive/vehicle controls. Monitor biomarkers (e.g., plasma cytokine levels) and histopathology .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.